4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a tetrahydrofuran ring. Its molecular formula is C9H12N4O5, and it is known for its potential use in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final step usually involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2-one
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2-one
- 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2-one
Uniqueness
The presence of the azido group in 4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one makes it unique compared to its analogs. This functional group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds. Additionally, the stereochemistry of the tetrahydrofuran ring contributes to its distinct biological activity and interaction with molecular targets.
Properties
Molecular Formula |
C9H12N6O4 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-7(17)6(13-14-11)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HKFJGAHHVULNMG-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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